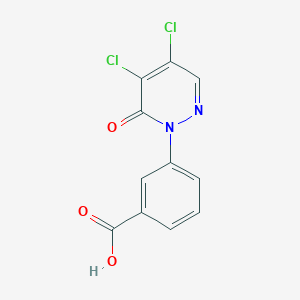

3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

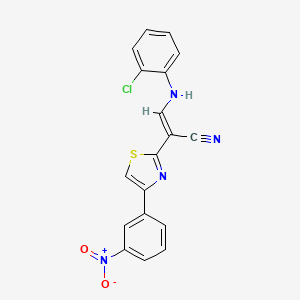

The compound 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is a heterocyclic compound that features a pyridazinone core structure with dichloro substituents and a benzoic acid moiety. This structure is indicative of potential biological activity, as similar compounds have been evaluated for various pharmacological properties, including antimicrobial and antiviral activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of carboxylic acid derivatives as starting materials. For instance, the synthesis of pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones starts from 3,6-dichloro-4-pyridazinecarboxylic acid chloride, indicating that dichloropyridazine carboxylic acids are key intermediates in the synthesis of complex heterocycles . Similarly, the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives involves the Michael addition of dichloronaphthalene-1,4-dione to 3,5-diaminobenzoic acid, showcasing the versatility of benzoic acid derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structures of lanthanide complexes derived from benzoic acid derivatives have been determined, revealing one-dimensional coordination polymers with interesting two-dimensional molecular arrays . Additionally, the crystal structures of pyridazinone derivatives have been elucidated, showing intermolecular hydrogen bonding and other interactions that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Compounds with a pyridazinone core are reactive towards various nucleophiles and electrophiles. For instance, the reaction of a chloropyridazine derivative with hydrazine hydrate leads to the formation of hydrazino derivatives, which can further undergo cyclization to afford various heterocyclic structures . The reactivity of these compounds is also exploited in the amidation of carboxylic acids, where a pyridazinyl phosphoric acid ester serves as an efficient coupling agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like this compound are influenced by their molecular structure. The presence of halogen substituents, such as chlorine, can affect the lipophilicity, electronic properties, and intermolecular interactions of these molecules. The photophysical properties of lanthanide complexes derived from benzoic acid derivatives have been assessed, with some complexes exhibiting bright luminescence efficiencies and long excited state lifetimes . Additionally, the biological activities of these compounds are often evaluated through molecular docking, cytotoxicity assays, and antioxidant studies, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways

The review highlights the ABTS radical cation-based assays as prevalent methods for evaluating antioxidant capacity. The study elucidates two main reaction pathways involving coupling adducts with ABTS•+ and oxidation without coupling. It emphasizes the need for further investigation into the extent of the coupling reaction's contribution to total antioxidant capacity and the relevance of oxidation products. The review recommends ABTS-based assays with certain reservations, especially for monitoring changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Benzoic Acid in Food and Feed

Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions

This review discusses the use of benzoic acid as an antibacterial and antifungal preservative in foods and feeds. It elaborates on how benzoic acid can improve growth and health, partly by promoting gut functions like digestion, absorption, and barrier maintenance. The review summarizes studies showing the potential of benzoic acid in improving gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, while also acknowledging the potential gut health damage from excessive administration (Mao et al., 2019).

Pharmacokinetic Analysis of Benzoic Acid

Physiologically-based Pharmacokinetic Analysis of Benzoic Acid in Rats, Guinea Pigs, and Humans

This study systematically reviewed pharmacokinetic data for benzoic acid across different species to design species-specific physiologically-based pharmacokinetic (PBPK) models. It focused on metabolic and dosimetric variations in rats, guinea pigs, and humans, providing insights into internal exposures corresponding to different dosing schemes. The models' predictive strength was validated by observed time-course datasets of benzoic acid and its metabolites, offering implications for reducing the pharmacokinetic component of interspecies uncertainty factors associated with dietary exposures to benzoates (Hoffman & Hanneman, 2017).

Wirkmechanismus

Target of Action

The primary targets of 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid are aliphatic or aromatic alcohols . These targets play a crucial role in the synthesis of symmetric and asymmetric carbonates .

Mode of Action

The compound interacts with its targets (aliphatic or aromatic alcohols) in the presence of potassium tert-butoxide in toluene at room temperature . This interaction results in the formation of carbonates in good yields .

Biochemical Pathways

The affected biochemical pathway is the synthesis of symmetric and asymmetric carbonates . The compound acts as an efficient, stable, and ecofriendly alternative to chloroformates in this pathway .

Result of Action

The molecular and cellular effects of the compound’s action result in the formation of carbonates . These carbonates are formed in good to excellent yields , indicating the compound’s efficiency in its action.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of aliphatic or aromatic alcohols, potassium tert-butoxide, and the solvent toluene . These factors can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

3-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3/c12-8-5-14-15(10(16)9(8)13)7-3-1-2-6(4-7)11(17)18/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDIWDQNHGPZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501649-79-2 |

Source

|

| Record name | 3-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

![2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)

![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2506145.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)